molecular formula C10H9BrN2OS B2940746 2-Bromo-5-(3-methoxybenzyl)-1,3,4-thiadiazole CAS No. 1343315-85-4

2-Bromo-5-(3-methoxybenzyl)-1,3,4-thiadiazole

Cat. No.: B2940746
CAS No.: 1343315-85-4
M. Wt: 285.16
InChI Key: CGVDPWWNDKNSFN-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-methoxybenzyl)-1,3,4-thiadiazole ( 1343315-85-4) is a high-purity chemical building block for research and development, particularly in medicinal chemistry. This compound features the 1,3,4-thiadiazole scaffold, which is recognized as a versatile pharmacophore and a bioisostere of pyrimidine, a core structure in nucleic acids . This characteristic allows derivatives of this heterocycle to potentially interfere with DNA replication processes . The mesoionic nature of the 1,3,4-thiadiazole ring enhances the ability of these compounds to cross cellular membranes and interact with biological targets, contributing to good oral absorption and bioavailability . The 1,3,4-thiadiazole core is of significant interest in anticancer agent discovery . Research on analogous compounds, specifically 2-(4-methoxybenzyl)imidazo[2,1-b][1,3,4]thiadiazole derivatives, has demonstrated potent cytotoxic effects against murine leukemia cells (L1210), human T-lymphocyte cells (CEM), and human cervix carcinoma cells (HeLa) . The most active compounds in these studies were found to induce apoptosis, a programmed cell death, by triggering phosphatidylserine externalization and caspase-3 activation . Furthermore, molecular docking studies suggest that such compounds can bind within the active site of the Transforming Growth Factor Beta (TGF-β) type I receptor kinase domain, indicating a potential mechanism of action involving the inhibition of this key signaling pathway in cell proliferation and angiogenesis . This reagent is offered For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-5-[(3-methoxyphenyl)methyl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2OS/c1-14-8-4-2-3-7(5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVDPWWNDKNSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=NN=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-methoxybenzyl)-1,3,4-thiadiazole typically involves the reaction of 3-methoxybenzyl bromide with thiadiazole derivatives under specific conditions. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as 2,2’-azobis(isobutyronitrile) (AIBN) to achieve the desired bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-methoxybenzyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2-Bromo-5-(3-methoxybenzyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-5-(3-methoxybenzyl)-1,3,4-thiadiazole exerts its effects involves interactions with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Physical Properties

  • Melting points and solubility vary significantly with substituents. For instance, nitro- or chloro-substituted derivatives are typically crystalline solids, while methoxy-containing analogs may exhibit lower melting points due to reduced symmetry .

Biological Activity

2-Bromo-5-(3-methoxybenzyl)-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole scaffold, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies. The following sections delve into the biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C10_{10}H10_{10}BrN3_{3}S
  • Molecular Weight : 285.17 g/mol

This compound features a bromine atom at position 2 and a methoxybenzyl group at position 5 of the thiadiazole ring, enhancing its lipophilicity and biological activity.

Antimicrobial Activity

The 1,3,4-thiadiazole derivatives have shown a broad spectrum of antimicrobial activities. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : Thiadiazole derivatives have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In a comparative study, derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 62.5 μg/mL to 125 μg/mL against these pathogens .
  • Antifungal Activity : Compounds similar to this compound have shown considerable antifungal effects against species like Candida albicans and Aspergillus niger, with zones of inhibition reaching up to 19 mm .

Anticancer Activity

Research into the anticancer potential of thiadiazole derivatives suggests promising results:

  • Cell Line Studies : In vitro studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 0.75 µM to 8 µM depending on the specific structural modifications .
  • Mechanism of Action : The anticancer activity is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some studies indicated that these compounds could inhibit ERK1/2 kinase activity, leading to cell cycle arrest .

Case Studies

StudyCompoundBiological ActivityResults
Dogan et al. (2015)2-Amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazoleAntimicrobialMIC of 62.5 μg/mL against S. aureus
Polkam et al. (2015)Various thiadiazolesAnticancerUp to 68.28% inhibition in HT-29 cells
Yadagiri et al. (2016)New thiadiazole derivativesCytotoxicityIC50 values ranging from 0.079–8.284 µM against multiple cancer cell lines

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